Physicochemical Differentiation: Lipophilicity (XlogP) and Molecular Topology vs. Des-thiophene and Des-chloroethyl Comparators
The target compound (XlogP = 2.0, MW = 251.74 g/mol, TPSA = 50.5 Ų, HBD = 0, HBA = 2, rotatable bonds = 3) occupies a distinct physicochemical space relative to key comparators. Comparator A (6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, CAS 130598-89-9) lacks the N1-chloroethyl group, resulting in lower MW (189.24 g/mol) and higher LogP (2.39), while possessing a hydrogen bond donor (NH) absent in the target . Comparator B (1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole, CAS 2092284-38-1) lacks the C6-thiophene, yielding MW 169.61 g/mol and reduced aromatic surface area [1]. The target compound's calculated drug-likeness parameters place it closer to the center of Lipinski-compliant chemical space than either comparator, with MW, LogP, and HBA/HBD counts all within optimal ranges for CNS or oral bioavailability optimization programs [2].
| Evidence Dimension | Physicochemical property comparison (XlogP, MW, TPSA, HBD/HBA) |
|---|---|
| Target Compound Data | XlogP = 2.0; MW = 251.74 g/mol; TPSA = 50.5 Ų; HBD = 0; HBA = 2; Rotatable bonds = 3 |
| Comparator Or Baseline | Comparator A (130598-89-9): LogP = 2.39; MW = 189.24 g/mol; HBD = 1; Comparator B (2092284-38-1): MW = 169.61 g/mol; no thiophene substituent |
| Quantified Difference | Target XlogP is 0.39 units lower than Comparator A; MW is 62.5 g/mol higher than Comparator A and 82.13 g/mol higher than Comparator B |
| Conditions | Calculated physicochemical parameters from chemical structure; XlogP computed by atom-additive method; TPSA from topological calculation |
Why This Matters
The distinct physicochemical profile means the target compound cannot be replaced by either comparator in ADME/PK optimization campaigns without altering predicted membrane permeability, solubility, and metabolic stability.
- [1] CIRS Group. 1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole CAS#2092284-38-1; MW = 169.61 g/mol. hgt.cirs-group.com. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
